molecular formula C11H12O2 B12435506 5-phenylpent-3-enoic Acid

5-phenylpent-3-enoic Acid

Cat. No.: B12435506
M. Wt: 176.21 g/mol
InChI Key: VWWLQJZGLBUHNN-UHFFFAOYSA-N
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Description

5-Phenylpent-3-enoic acid (CAS: 167781-60-4, molecular formula: C₁₁H₁₂O₂, molecular weight: 176.21 g/mol) is an alkenoic acid characterized by a phenyl group at the 5-position and a double bond at the 3-position of the pentenoic acid chain. It is typically synthesized via methods such as irradiation-driven lactonization with diselane catalysts, yielding the (E)-isomer as a colorless liquid (75% yield) . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.29 (m, 2H), 7.19 (m, 3H), 5.75 (m, 1H), 5.61 (m, 1H), 3.38 (d, J = 6.8 Hz, 2H), 3.10 (dd, J = 0.8, 6.8 Hz, 2H).
  • ¹³C NMR (CDCl₃): δ 178.6 (COOH), 139.9, 133.8 (C=C), 128.5–126.1 (aromatic carbons), 38.8, 37.6 (chain carbons) .

This compound is widely studied in photoredox lactonization reactions, where it serves as a model substrate for evaluating catalytic systems .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-phenylpent-3-enoic acid

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)

InChI Key

VWWLQJZGLBUHNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpent-3-enoic acid can be achieved through several methods. One common approach involves the reaction of benzyl chloride with malonic acid in the presence of a base, followed by decarboxylation and dehydration to form the desired product . Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an appropriate ester to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Lactonization Reactions

Lactonization is a prominent reaction for 5-phenylpent-3-enoic acid, driven by its conjugated double bond and carboxylic acid group.

Selenium-Catalyzed Aerobic Lactonization

Under aerobic conditions with chiral selenium-π-acid catalysts, this compound undergoes enantioselective lactonization. Key findings include:

CatalystConditionsYield (%)Enantiomeric Ratio (er)Source
Selenide 14b 50°C, 96 h, 5 mol% TAPT, CH₃CN9962:38
Selenide 23 35°C, 20 h, 465 nm irradiation7274:26
Diselane 1a HFIP, TFA, 528 nm irradiation72-

The mechanism involves electrophilic selenium species (e.g., seleniranium intermediates) facilitating cyclization via intramolecular nucleophilic attack (Fig. 1) .

Mechanistic Pathway :

  • Electrophilic Activation : Peroxodisulfate (S₂O₈²⁻) oxidizes the selenium catalyst, generating a selenonium intermediate.

  • Cyclization : The carboxylate group attacks the γ-carbon of the activated alkene, forming a six-membered lactone.

  • Catalyst Regeneration : Excess S₂O₈²⁻ regenerates the active selenium species .

Oxidation and Reduction

The double bond and carboxylic acid group enable redox transformations:

Oxidation

  • Alkene Oxidation : Using KMnO₄/H⁺ or CrO₃, the double bond is oxidized to a ketone or epoxide.

  • Carboxylic Acid Derivatives : Strong oxidizers (e.g., HNO₃) yield α-keto acids or CO₂.

Reduction

  • Hydrogenation : H₂/Pd reduces the double bond to produce 5-phenylpentanoic acid.

  • Selective Reduction : NaBH₄ selectively reduces the carboxylic acid to an alcohol under specific conditions.

Biological Interactions

This compound inhibits microbial enzymes involved in fatty acid biosynthesis, exhibiting MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli. Its planar structure allows competitive binding to enzyme active sites, disrupting substrate access.

Peroxidase-like Activity

Immobilized selenopeptide catalysts incorporating this compound derivatives show glutathione peroxidase (GPx)-like activity, reducing H₂O₂ with second-order rate constants up to k2=1.2×103M1s1k_2=1.2\times 10^3\,\text{M}^{-1}\text{s}^{-1}
(Fig. 2) .

Key Performance Metrics :

  • Catalyst 5e : Achieved 95% DTT oxidation in 6 h (UV assay) .

  • Reusability : Retained 60% activity after three cycles due to selenium overoxidation .

Comparative Reactivity

The compound’s reactivity differs from analogs due to phenyl conjugation:

CompoundKey ReactionRate Relative to this compound
4-Pentenoic AcidLactonization0.3×
3-Phenylpropanoic AcidOxidation0.8×

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-phenylpent-3-enoic acid but differ in substituents or functional groups, leading to distinct physicochemical and reactivity profiles:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid Z-configuration at C2–C3 double bond C₁₇H₁₃ClO₂ 284.74 Chlorine substituent enhances electrophilicity; reduced lactonization yields due to steric hindrance .
(E)-3-Methyl-5-phenylpent-2-enoic acid Methyl group at C3 C₁₂H₁₄O₂ 190.24 Increased steric bulk lowers reactivity in cyclization reactions compared to parent compound .
(E)-5-Aminopent-3-enoic acid Amino group at C5 C₅H₉NO₂ 115.13 Polar amino group enables hydrogen bonding; potential biological applications (e.g., peptide mimics) .
(3E)-5-Hydroxy-2-oxopent-3-enoic acid Hydroxyl and ketone groups C₅H₆O₄ 130.10 Oxidative susceptibility due to α,β-unsaturated ketone; used in metabolic studies .

Reactivity in Lactonization Reactions

This compound exhibits unique reactivity under photoredox conditions, outperforming analogues in lactonization efficiency:

Table 2: Lactonization Performance with Chiral Selenium Catalysts
Catalyst Yield (%) Enantiomeric Ratio (er) Conditions Reference
(−)-Borneol-derived diselenide 81 59.5:40.5 465 nm, 20 h, aerial O₂
(R)-BINOL-derived diselenide 78 Low er 465 nm, 20 h, aerial O₂
TFA (acid additive) 72 N/A 447 nm, 24 h, HFIP solvent
Methanesulfonic acid (MSA) Quantitative N/A 447 nm, 24 h, HFIP solvent

Key Findings :

  • The parent compound achieves higher yields (72–81%) compared to analogues like 5-(4-chlorophenyl) derivatives, which suffer from steric and electronic drawbacks .
  • Chiral selenium catalysts derived from (−)-borneol or BINOL enhance enantioselectivity but require optimization for er improvement .

Functional Group Impact on Reactivity

  • Electron-Withdrawing Groups (e.g., Cl) : Reduce lactonization efficiency by destabilizing cationic intermediates during SDET (Single Electron Transfer) processes .
  • Steric Modifications (e.g., C3 Methyl) : Lower reaction rates due to hindered alkene accessibility for anti-addition steps .
  • Polar Substituents (e.g., NH₂) : Introduce competing reaction pathways (e.g., intramolecular amidation) that diverge from lactone formation .

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodology :
  • Scaffold diversification : Synthesize derivatives with systematic variations (e.g., substituents at C5, double bond geometry) .
  • QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .

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